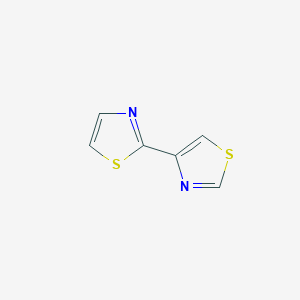

2,4'-Bithiazole

Description

Properties

Molecular Formula |

C6H4N2S2 |

|---|---|

Molecular Weight |

168.2 g/mol |

IUPAC Name |

2-(1,3-thiazol-4-yl)-1,3-thiazole |

InChI |

InChI=1S/C6H4N2S2/c1-2-10-6(7-1)5-3-9-4-8-5/h1-4H |

InChI Key |

GPIIIOMWTNQGFI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=N1)C2=CSC=N2 |

Origin of Product |

United States |

Preparation Methods

Hantzsch Thiazole Synthesis and Variants

The Hantzsch synthesis is a classical method for thiazole ring formation, involving the condensation of α-haloketones with thioamides or thioureas. For 2,4'-bithiazole, this method is adapted to prepare substituted thiazoles that can be further elaborated.

- Example: The synthesis of 4-substituted-2-thiazoles via Hantzsch condensation of thiobenzamides with α-bromoketones was reported, yielding key intermediates for bithiazole construction.

- The reaction typically proceeds under reflux in ethanol or similar solvents, with yields ranging from moderate to good (38–79%) depending on the substrates and conditions.

Palladium-Catalyzed Cross-Coupling

Suzuki–Miyaura coupling is a powerful strategy to form carbon-carbon bonds between heteroaryl units.

Polycondensation and Ring-Closing Reactions

- Polycondensation of 2,2'-diamino-4,4'-bithiazole with terephthaldialdehyde in acidic conditions yielded conjugated polymers containing bithiazole units. Although this is a polymer synthesis, the initial bithiazole building blocks are relevant to small-molecule preparation.

- Ring-closing synthesis of 4,4'-bithiazoles from dibromobutanedione and thioamides proceeds efficiently, providing derivatives such as 2,2'-dimethyl-4,4'-bithiazole and 2,2'-diamino-4,4'-bithiazole in yields above 80%.

Halogenation and Substitution Routes

- Preparation of 2,2'-dichloro-4,4'-bithiazole was achieved via reaction with copper(I) chloride and tert-butyl nitrite under nitrogen atmosphere.

- Conversion of halides to nitriles was successfully performed using Rosamund-von Braun conditions with quinoline as solvent, achieving crude yields up to 93%.

- The Sandmeyer reaction was also employed for amino-substituted bithiazoles to introduce cyano groups, although purification challenges were noted.

Comparative Data Table of Key Preparation Methods

Research Outcomes and Characterization

- Thermal degradation studies of bithiazole-containing polymers showed activation energies around 280–290 kJ/mol, indicating good thermal stability.

- Nuclear Magnetic Resonance (1H and 13C NMR) spectroscopy was extensively used to confirm the identity and purity of synthesized bithiazole derivatives.

- Infrared spectroscopy confirmed functional groups such as nitriles with sharp peaks near 2130 cm⁻¹, indicating successful substitution reactions.

- High-performance liquid chromatography (HPLC) was employed to assess purity, consistently achieving >95% purity for final compounds.

- Mass spectrometry (ESI-MS and HRMS) provided molecular weight confirmation and evidence of substitution patterns.

Chemical Reactions Analysis

Types of Reactions: 2,4’-Bithiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert bithiazole to dihydrobithiazole derivatives.

Substitution: Halogenation and other substitution reactions are common, where halogen atoms are introduced or replaced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogenation often involves reagents like bromine or chlorine under controlled conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrobithiazole derivatives.

Substitution: Halogenated bithiazole compounds.

Scientific Research Applications

2,4’-Bithiazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4’-Bithiazole, particularly in medicinal applications, involves its interaction with molecular targets such as DNA topoisomerase IIα. The compound acts as a catalytic inhibitor, binding to the ATPase domain of the enzyme and preventing its activity. This inhibition leads to reduced cell proliferation and induces cell cycle arrest, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

2,4’-Bithiazole can be compared with other bithiazole derivatives and related compounds:

2,2’-Bithiazole: Another isomer with different coordination properties.

4,4’-Bithiazole: Known for its chelating behavior in coordination chemistry.

Bleomycins: Naturally occurring bithiazoles used in cancer treatment.

Cystothiazoles: Feature a 2,5-linkage and are found in natural products.

2,4’-Bithiazole stands out due to its unique structural properties and versatile applications across various scientific disciplines.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 2,4'-bithiazole derivatives?

- Methodological Answer : A common approach involves refluxing precursors like 2,4-dichlorophenoxyacetic acid hydrazide in dimethyl sulfoxide (DMSO) for 18 hours, followed by distillation under reduced pressure. The mixture is then cooled, stirred in ice water, filtered, and crystallized using water-ethanol to yield the product. Purification via recrystallization or column chromatography is critical to isolate isomers (e.g., 2,4' vs. 4,4' bithiazolones) . Yield optimization (~65%) requires precise temperature control and solvent ratios .

Q. How can NMR spectroscopy distinguish between 2,4'- and 4,4'-bithiazolone isomers?

- Methodological Answer : ¹H and ¹³C NMR chemical shifts and splitting patterns are diagnostic. For example, in 2,4'-bithiazolone (12), distinct singlet signals at δ 4.54 (s) and 5.61 (s) in ¹H NMR correlate with non-equivalent protons. In ¹³C NMR, carbonyl carbons at δ 191.8–209.0 ppm and thiazole ring carbons at δ 94.7–99.4 ppm help differentiate isomers. Complex spectra may require 2D NMR (e.g., COSY, HSQC) for unambiguous assignment .

Q. What analytical techniques validate the purity of synthesized this compound compounds?

- Methodological Answer : Combine melting point analysis (e.g., 141–143°C for triazole derivatives ), IR spectroscopy (e.g., C=O stretches at 1700–1730 cm⁻¹ ), and mass spectrometry (MS) to confirm molecular ion peaks (e.g., m/z 510 for dibenzhydryl derivatives ). Elemental analysis (C, H, N) ensures stoichiometric accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data in isomer mixtures?

- Methodological Answer : For inseparable isomer mixtures (e.g., 4,4'- and 2,4'-bithiazolones), employ fractional crystallization (e.g., CHCl₃-EtOH ) or preparative HPLC. Computational modeling (DFT) predicts NMR/IR spectra for comparison. For example, δ 88.0 ppm in ¹³C NMR aligns with 4,4'-isomers, while δ 95.0–98.5 ppm suggests 2,4'-regioisomers . Rotameric equilibria may require variable-temperature NMR .

Q. What strategies optimize this compound-based polymers for electronic applications?

- Methodological Answer : Introduce electron-deficient moieties (e.g., N-oxides) via ipso-arylative polymerization to enhance planarity and reduce optical band gaps. UV-vis spectroscopy shows a bathochromic shift (352→398 nm) with successive N-oxidation, lowering the bandgap by ~0.2 eV per oxidation step. Computational studies (DFT) reveal chalcogen S–O interactions that rigidify the backbone .

Q. How do π-π stacking and hydrogen bonding influence the structural packing of bithiazole-metal complexes?

- Methodological Answer : In Cd(II) complexes, X-ray crystallography shows edge-to-edge π-π interactions between aromatic rings (3.5–4.0 Å spacing) and hydrogen bonds between acetate ligands and water molecules. These interactions stabilize the monomeric structure, as confirmed by IR (N-H stretches at 3087–3029 cm⁻¹) and thermal analysis (TGA) .

Q. What role does click chemistry play in functionalizing bithiazole cores for biological probes?

- Methodological Answer : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches fluorophores (e.g., BODIPY) to the bithiazole core. For ΔF508-CFTR correctors, fluorescent analogs (e.g., compound 3-6) enable in vivo tracking via whole-body fluorescence imaging. Optimize solubility by substituting methyl groups (e.g., BTz-4F-1 vs. BTz-4F-0) .

Q. How can computational methods predict the electronic properties of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps and charge distribution. For example, N-oxide incorporation lowers LUMO energy by 0.5 eV, enhancing electron affinity. Vibrational frequency analysis matches experimental IR data (e.g., 1700 cm⁻¹ for C=O) .

Key Challenges & Contradictions

- Isomer Separation : Chromatography often fails to resolve 2,4'- and 4,4'-isomers due to similar polarities. Alternative methods like chiral resolution (e.g., using (−)-menthol derivatives) are under exploration .

- Spectral Overlap : Rotamers and tautomers complicate NMR interpretation. Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to suppress exchange broadening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.